3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole
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Overview
Description
3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction with 4,6-dimethoxypyrimidine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the benzoxazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Shares a similar piperidine and pyrimidine structure.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Contains a piperidine ring and a benzimidazole core.
Uniqueness
What sets 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole apart is its unique combination of a benzoxazole core with a fluorine atom and a piperidine ring substituted with a dimethoxypyrimidine group. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H19FN4O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C18H19FN4O3/c1-24-15-10-16(25-2)21-18(20-15)23-7-5-11(6-8-23)17-13-4-3-12(19)9-14(13)26-22-17/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
ZTHQJXWTQWKECP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Origin of Product |
United States |
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